molecular formula C12H16N2O B173871 4-(Piperidin-1-yl)benzamide CAS No. 10552-10-0

4-(Piperidin-1-yl)benzamide

Cat. No. B173871
CAS RN: 10552-10-0
M. Wt: 204.27 g/mol
InChI Key: DNOHGVBWZQXRBW-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-yl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been guided by bioisosterism and pharmacokinetic parameters . Preliminary in vitro studies indicated that certain compounds show significant inhibitory bioactivity in HepG2 cells .


Molecular Structure Analysis

The piperidine ring in “this compound” adopts a chair conformation . The phenyl rings are inclined to one another by 80.1 (1)° and make dihedral angles of 46.1 (1) and 40.2 (1)° with the mean plane of the piperidine ring .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzamide Derivatives and Metal Complexes : Novel benzamides, including derivatives of 4-(Piperidin-1-yl)benzamide, have been synthesized and characterized. These compounds exhibit different structural features and geometries in their metal complexes, with potential applications in materials science and coordination chemistry (Khatiwora et al., 2013).

Pharmacological Properties

  • Antibacterial Activity : Some synthesized benzamide derivatives have shown significant in vitro antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Khatiwora et al., 2013).
  • Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their potential anti-acetylcholinesterase activity, indicating their possible use in treating dementia or cognitive disorders (Sugimoto et al., 1990).
  • Serotonin 4 Receptor Agonists : Benzamide derivatives have been investigated for their activity as serotonin 4 receptor agonists, which could have applications in gastrointestinal motility and potential treatments for gastrointestinal disorders (Sonda et al., 2003).

Bioactivity and Medicinal Applications

  • Anti-Fatigue Effects : Certain benzamide derivatives have shown anti-fatigue effects in animal models, indicating potential applications in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).
  • Potential in Cancer Treatment : Studies on benzamide derivatives have shown their potential as inhibitors in cancer cell lines, particularly in HepG2 cells, indicating a possible role in cancer therapy (Hou et al., 2015).
  • Antipsychotic Potential : Some benzamide derivatives have been evaluated for their antipsychotic properties, targeting dopamine and serotonin receptors, which could be significant in developing new treatments for psychiatric disorders (Xu et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-1-yl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The result of the action of this compound is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound shows significant inhibitory bioactivity in HepG2 cells .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Future Directions

The future directions for “4-(Piperidin-1-yl)benzamide” and its derivatives involve further exploration of their therapeutic potential against various types of cancers . There is also a need for the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

4-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOHGVBWZQXRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550329
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10552-10-0
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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